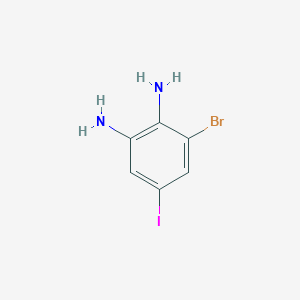
3-Bromo-5-iodo-1,2-benzenediamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Bromo-5-iodo-1,2-benzenediamine is an aromatic compound with the molecular formula C6H6BrIN2 It is a derivative of 1,2-benzenediamine, where the hydrogen atoms at positions 3 and 5 on the benzene ring are substituted with bromine and iodine atoms, respectively
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-5-iodo-1,2-benzenediamine typically involves multi-step reactions starting from 1,2-benzenediamine. One common method includes:
Reduction: Conversion of nitro groups to amine groups.
Halogenation: Introduction of bromine and iodine atoms to specific positions on the benzene ring.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve large-scale application of the synthetic routes mentioned above, optimized for yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
3-Bromo-5-iodo-1,2-benzenediamine can undergo various chemical reactions, including:
Substitution Reactions: Where the bromine or iodine atoms can be replaced by other functional groups.
Oxidation and Reduction Reactions: Involving the amine groups on the benzene ring.
Common Reagents and Conditions
Substitution: Reagents such as sodium iodide (NaI) or potassium bromide (KBr) in the presence of a suitable solvent.
Oxidation: Reagents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various halogenated derivatives, while oxidation and reduction reactions can modify the amine groups to form different functional groups.
Aplicaciones Científicas De Investigación
3-Bromo-5-iodo-1,2-benzenediamine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Potential use in the study of enzyme interactions and inhibition.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical processes
Mecanismo De Acción
The mechanism of action of 3-Bromo-5-iodo-1,2-benzenediamine involves its interaction with molecular targets such as enzymes and receptors. The bromine and iodine atoms can form halogen bonds with specific amino acid residues in proteins, affecting their function. The amine groups can also participate in hydrogen bonding and other interactions, influencing the compound’s biological activity.
Comparación Con Compuestos Similares
Similar Compounds
- 3-Bromo-1,2-benzenediamine
- 5-Iodo-1,2-benzenediamine
- 3-Chloro-5-iodo-1,2-benzenediamine
Uniqueness
3-Bromo-5-iodo-1,2-benzenediamine is unique due to the presence of both bromine and iodine atoms on the benzene ring, which can significantly influence its chemical reactivity and biological activity compared to other similar compounds.
Propiedades
Fórmula molecular |
C6H6BrIN2 |
|---|---|
Peso molecular |
312.93 g/mol |
Nombre IUPAC |
3-bromo-5-iodobenzene-1,2-diamine |
InChI |
InChI=1S/C6H6BrIN2/c7-4-1-3(8)2-5(9)6(4)10/h1-2H,9-10H2 |
Clave InChI |
AORBYTQDPDCGHY-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C=C(C(=C1N)N)Br)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



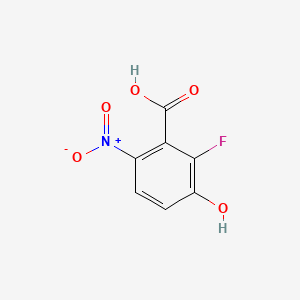
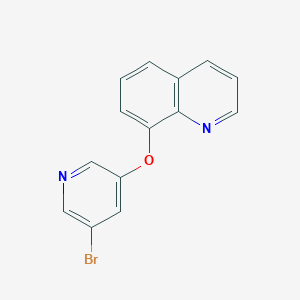
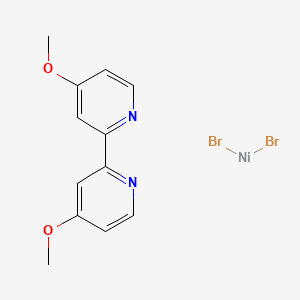
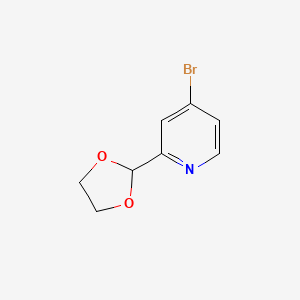
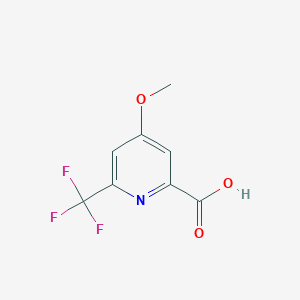
![ethyl 1-methyl-1H-pyrazolo[3,4-c]pyridine-3-carboxylate](/img/structure/B13918548.png)
![2-[(1R,2R)-2-Amino-1,2-diphenylethyl]-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B13918574.png)
![1-(Acetoxymethyl)-2-oxabicyclo[2.2.1]heptane-4-carboxylic acid](/img/structure/B13918575.png)
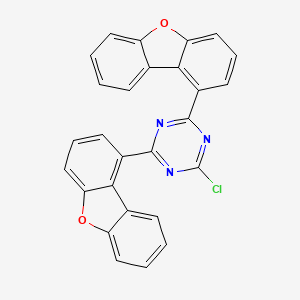
![5-Chloro-4-fluoro-6-methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid](/img/structure/B13918589.png)
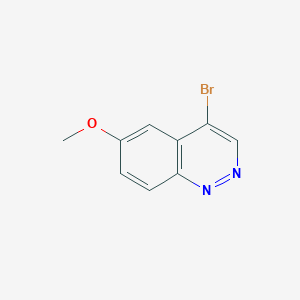
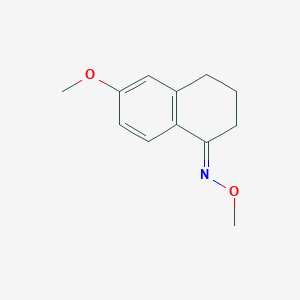
![2-[1-(Cyanomethyl)cyclopent-3-en-1-yl]acetonitrile](/img/structure/B13918604.png)
